
Acide 3-chloro-2-fluoropyridine-4-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chloro-2-fluoropyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H4BClFNO2 . It is used as a reactant in various chemical reactions, including heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions .
Synthesis Analysis
The synthesis of “(3-Chloro-2-fluoropyridin-4-yl)boronic acid” involves the formation of stable transition complexes with sugars and amino acids . It has been tested for the inhibition of the NorA efflux pump .Molecular Structure Analysis
The molecular structure of “(3-Chloro-2-fluoropyridin-4-yl)boronic acid” can be represented by the InChI code1S/C5H4BClFNO2/c7-4-3 (6 (10)11)1-2-9-5 (4)8/h1-2,10-11H . This indicates the presence of boron, chlorine, fluorine, nitrogen, and oxygen atoms in the molecule . Chemical Reactions Analysis
“(3-Chloro-2-fluoropyridin-4-yl)boronic acid” is involved in various chemical reactions. It is used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity .Physical And Chemical Properties Analysis
“(3-Chloro-2-fluoropyridin-4-yl)boronic acid” has a molecular weight of 175.35 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 175.0007644 g/mol . The topological polar surface area is 53.4 Ų .Applications De Recherche Scientifique
Réactions de couplage Suzuki-Miyaura
Le composé sert de réactif précieux dans les réactions de couplage croisé Suzuki-Miyaura. Ces réactions permettent la synthèse de molécules organiques complexes en couplant des acides boroniques aryles ou hétéroaryles avec des halogénures d'aryles ou d'hétéroaryles. Les chercheurs utilisent cette méthode pour créer des bibliothèques chimiques diverses et explorer de nouveaux candidats médicaments .
Hétérocyclisation avec les acides α-oxocarboxyliques
L'acide 3-chloro-2-fluoropyridine-4-boronique participe à des réactions d'hétérocyclisation avec les acides α-oxocarboxyliques. Ces réactions conduisent à la formation de nouveaux composés hétérocycliques, qui trouvent des applications en chimie médicinale et en science des matériaux .
Synthèse de molécules biologiquement actives
Les chercheurs utilisent ce composé comme précurseur pour synthétiser des molécules biologiquement actives. Par exemple :
- Benzylurées hétéroaryles : Ces dérivés présentent une activité inhibitrice de la glycogene synthase kinase 3 (GSK-3). La GSK-3 joue un rôle crucial dans diverses voies de signalisation, ce qui en fait une cible attrayante pour la découverte de médicaments .
Analogues de médicaments antituberculeux
L'acide 2-fluoropyridine-4-boronique est utilisé pour synthétiser des analogues de médicaments antituberculeux. Bien que des exemples précis ne soient pas fournis dans les données disponibles, cette application souligne son potentiel dans la lutte contre la tuberculose .
Réactions de protodéboronation
Le composé peut subir des réactions de protodéboronation, conduisant à la formation d'esters boroniques. Ces réactions sont précieuses en chimie synthétique et en développement de médicaments .
Safety and Hazards
“(3-Chloro-2-fluoropyridin-4-yl)boronic acid” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
3-Chloro-2-fluoropyridine-4-boronic acid, also known as (3-Chloro-2-fluoropyridin-4-yl)boronic acid or MFCD09037477, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely applied in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid moiety of the compound transfers an organoboron group to a palladium complex . This results in the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 3-Chloro-2-fluoropyridine-4-boronic acid, impacts the synthetic pathways of various organic compounds. The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Result of Action
The primary result of the action of 3-Chloro-2-fluoropyridine-4-boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The action of 3-Chloro-2-fluoropyridine-4-boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these, along with the reaction temperature and solvent, can significantly impact the reaction’s efficiency and the yield of the desired product . Furthermore, the stability of the compound can be affected by factors such as pH and temperature.
Analyse Biochimique
Biochemical Properties
3-Chloro-2-fluoropyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . The boronic acid group in 3-Chloro-2-fluoropyridine-4-boronic acid allows it to form stable complexes with diols and other hydroxyl-containing molecules, making it a valuable tool in the synthesis of complex organic molecules.
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluoropyridine-4-boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group in this compound can form reversible covalent bonds with serine or threonine residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Furthermore, 3-Chloro-2-fluoropyridine-4-boronic acid may influence gene expression by binding to DNA or RNA, altering the transcriptional or translational processes.
Propriétés
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHSSQRGIWMXJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660294 |
Source


|
| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-55-4 |
Source


|
| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

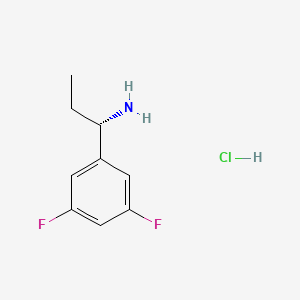
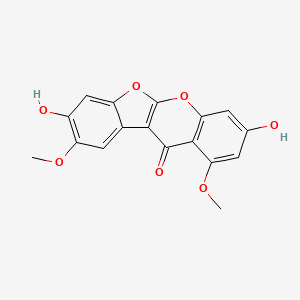
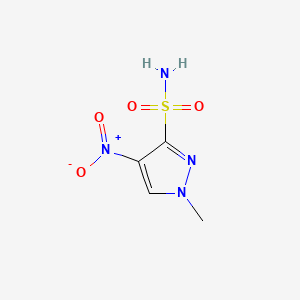
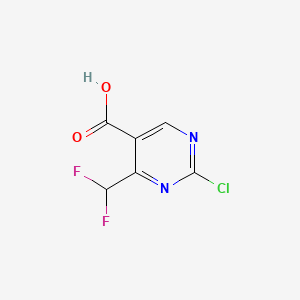
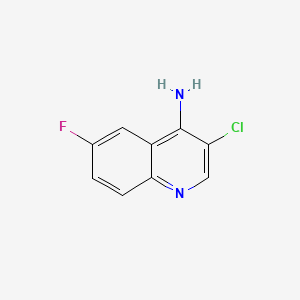



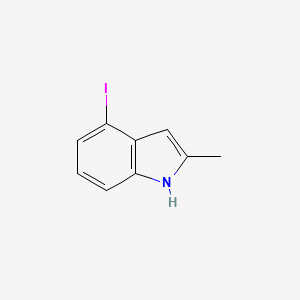
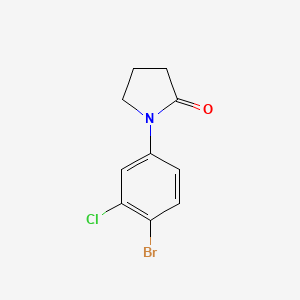
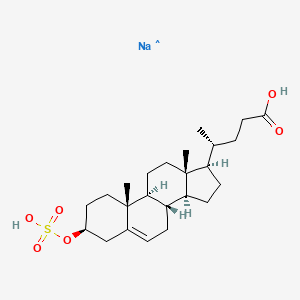
![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)
